molecular formula C10H7BrN2O2 B13665910 3-Amino-8-bromoquinoline-2-carboxylic acid

3-Amino-8-bromoquinoline-2-carboxylic acid

Cat. No.: B13665910
M. Wt: 267.08 g/mol
InChI Key: JOJWFAIKUZLFKZ-UHFFFAOYSA-N
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Description

3-Amino-8-bromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of amino and bromo substituents on the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-bromoquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido intermediate. This intermediate undergoes further reactions to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to improve yield, reduce environmental impact, and enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups.

    Substitution: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., copper, palladium), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation, with typical conditions involving heating, solvent selection, and pH control .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

3-Amino-8-bromoquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-8-bromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and bromo substituents enhance its binding affinity to enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromoquinoline-3-carboxylic acid
  • 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
  • 6-Bromoquinoline-3-carboxylic acid

Uniqueness

3-Amino-8-bromoquinoline-2-carboxylic acid is unique due to the specific positioning of the amino and bromo groups on the quinoline ring. This unique structure imparts distinct reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

3-amino-8-bromoquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-6-3-1-2-5-4-7(12)9(10(14)15)13-8(5)6/h1-4H,12H2,(H,14,15)

InChI Key

JOJWFAIKUZLFKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Br)C(=O)O)N

Origin of Product

United States

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